molecular formula C11H13O4P B12551923 Dimethyl (3-phenylacryloyl)phosphonate CAS No. 149794-30-9

Dimethyl (3-phenylacryloyl)phosphonate

Cat. No.: B12551923
CAS No.: 149794-30-9
M. Wt: 240.19 g/mol
InChI Key: UNHQSUOJOFJHRW-UHFFFAOYSA-N
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Description

Dimethyl (3-phenylacryloyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a phenylacryloyl moiety. This compound is of interest due to its potential applications in organic synthesis and material science. It is characterized by its unique structure, which allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-phenylacryloyl)phosphonate can be synthesized through a Michaelis-Arbuzov reaction, where arylmethyl halides react with triethyl phosphite in the presence of a Lewis acid at room temperature . This method provides a straightforward route to obtain the desired phosphonate ester in good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-phenylacryloyl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylacryloyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacryloyl derivatives.

Scientific Research Applications

Dimethyl (3-phenylacryloyl)phosphonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive phosphonate group.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and polymer additives.

Mechanism of Action

The mechanism of action of dimethyl (3-phenylacryloyl)phosphonate involves its ability to participate in nucleophilic addition and substitution reactions. The phosphonate group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing nature of the phenylacryloyl moiety, which stabilizes the transition state during the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methyl phosphonate
  • Diethyl phenylphosphonate
  • Dimethyl phenylphosphonate

Uniqueness

Dimethyl (3-phenylacryloyl)phosphonate is unique due to its phenylacryloyl group, which imparts distinct reactivity compared to other phosphonates. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

149794-30-9

Molecular Formula

C11H13O4P

Molecular Weight

240.19 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-phenylprop-2-en-1-one

InChI

InChI=1S/C11H13O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

UNHQSUOJOFJHRW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)C=CC1=CC=CC=C1)OC

Origin of Product

United States

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